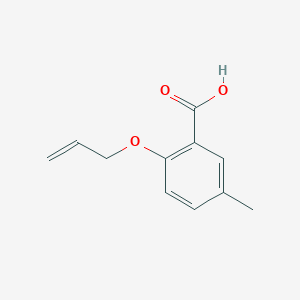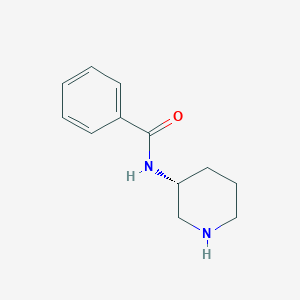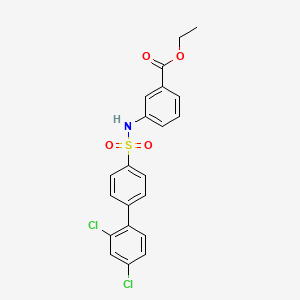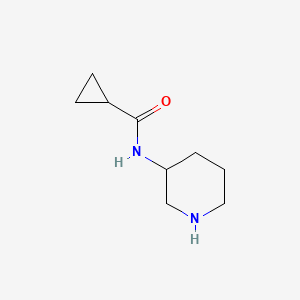![molecular formula C27H28Cl2FeP2+2 B3079217 Dichloro[1,3-bis(diphenylphosphino)propane]iron(II) CAS No. 106245-43-6](/img/structure/B3079217.png)
Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)
Übersicht
Beschreibung
“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is a coordination complex used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .
Synthesis Analysis
The complex is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate . It can be used as a precursor to synthesize metal-fullerene coordination complexes by reduction method .Molecular Structure Analysis
The diphosphine serves as a bidentate ligand forming six-membered C3P2M chelate ring with a natural bite angle of 91° . The molecular weight of the compound is 542.04 .Chemical Reactions Analysis
“Dichloro[1,3-bis(diphenylphosphino)propane]iron(II)” is used as an effective catalyst for Kumada coupling and Suzuki reactions . It also catalyzes other reactions to convert enol ethers, dithioacetals, and vinyl sulfides to olefins .Physical And Chemical Properties Analysis
The compound is a bright orange-red crystalline powder . It has a melting point of 213 °C (dec.) (lit.) . The compound is slightly air-sensitive, degrading in air to the phosphine oxide .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
This compound has been utilized as a catalyst or a component of catalytic systems in various chemical reactions. For instance, it has shown effectiveness in the synthesis of aryl-1,2,3,4-tetrahydroisoquinolines through the coupling of arylmagnesium halides to haloisoquinolines, offering a direct and efficient method for preparing these compounds (Pridgen, 1980). Additionally, it plays a role in the formation of heteronuclear iron–copper clusters, which are of interest for their unique structures and potential reactivity (Ferrer et al., 2000).
Synthesis and Material Science
In material science and organic synthesis, this compound has contributed to the development of efficient methods for arylation and alkenylation of C(sp3)–H bonds with organoborate reagents, showcasing its utility in complex organic transformations (Ilies et al., 2017). Furthermore, it has been involved in the synthesis of high molecular weight polyketone materials, demonstrating its versatility in polymer science (Meier et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dichloroiron;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2ClH.Fe/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWOIOPXQBCXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Fe]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2FeP2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




acetic acid](/img/structure/B3079150.png)











![3-[(Phenylcarbonyl)amino]hexanedioic acid](/img/structure/B3079226.png)